![molecular formula C46H54O12 B13437487 [(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate” is a highly complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and the introduction of multiple functional groups. The synthetic route would likely involve:
Stepwise construction of the core structure: This might include cyclization reactions to form the octacyclic core.
Functional group modifications: Introduction of hydroxyl, methyl, and phenyl groups through reactions such as hydroxylation, methylation, and Friedel-Crafts acylation.
Final assembly: Coupling of the core structure with benzoate through esterification.
Industrial Production Methods
Industrial production of such complex molecules is often challenging and may require advanced techniques such as:
Automated synthesis: Using robotic systems to perform repetitive and precise chemical reactions.
Biotechnological methods: Employing engineered microorganisms to produce the compound through biosynthetic pathways.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of analogs: Studying the structure-activity relationship by modifying the compound.
Catalysis: Using the compound as a catalyst in organic reactions.
Biology
Enzyme inhibition: Investigating the compound’s ability to inhibit specific enzymes.
Cell signaling: Studying its effects on cellular signaling pathways.
Medicine
Drug development: Exploring its potential as a therapeutic agent for various diseases.
Diagnostics: Using the compound as a probe in diagnostic assays.
Industry
Material science: Incorporating the compound into advanced materials for specific applications.
Agriculture: Using the compound as a pesticide or growth regulator.
Mecanismo De Acción
The mechanism by which the compound exerts its effects would involve:
Molecular targets: Such as specific enzymes, receptors, or nucleic acids.
Pathways involved: Including signaling pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- [(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] acetate
- [(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] propionate
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and the resulting biological activity. Its complex structure may confer unique properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C46H54O12 |
|---|---|
Peso molecular |
798.9 g/mol |
Nombre IUPAC |
[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate |
InChI |
InChI=1S/C46H54O12/c1-24-22-32-43(51)35(24)54-33(47)19-13-12-18-31(53-39(48)27-14-8-6-9-15-27)30-21-20-28(25(30)2)23-41(4,50)45(52)36-26(3)44(32)34(37-42(5,55-37)40(43)49)38(45)57-46(56-36,58-44)29-16-10-7-11-17-29/h6-19,24-26,28,30-32,34-38,40,49-52H,20-23H2,1-5H3/b18-12+,19-13+/t24-,25-,26-,28+,30-,31+,32-,34+,35+,36+,37-,38?,40+,41-,42-,43-,44?,45-,46?/m1/s1 |
Clave InChI |
PNPJMXCVRNKSLQ-KMKKQWJASA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]2[C@]3([C@H]1OC(=O)/C=C/C=C/[C@@H]([C@@H]4CC[C@H]([C@H]4C)C[C@@]([C@]5([C@@H]6[C@H](C27[C@H](C5OC(O6)(O7)C8=CC=CC=C8)[C@@H]9[C@]([C@@H]3O)(O9)C)C)O)(C)O)OC(=O)C1=CC=CC=C1)O |
SMILES canónico |
CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)C9=CC=CC=C9)O)O)C)OC(O5)(O4)C1=CC=CC=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




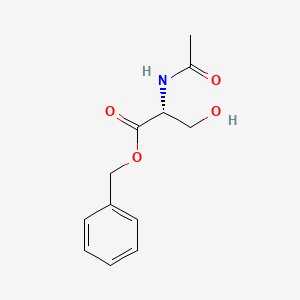
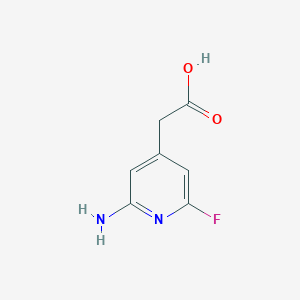

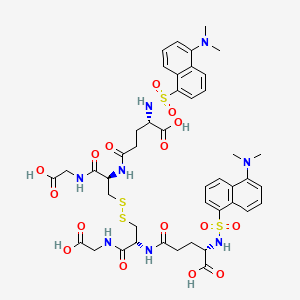
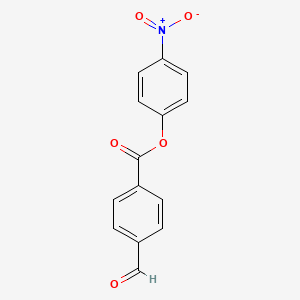
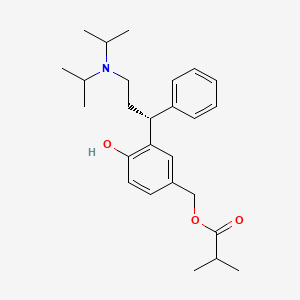
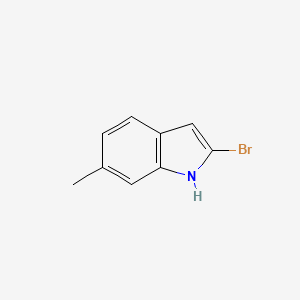
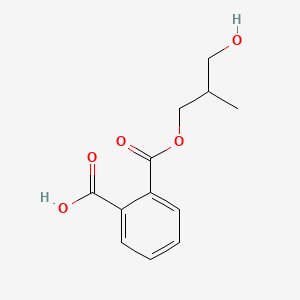
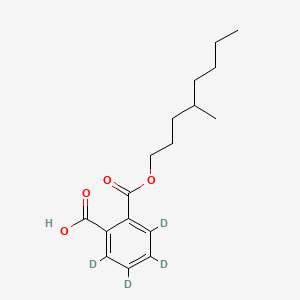
![(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)

